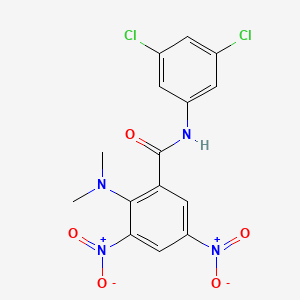![molecular formula C24H24FN3O B15153807 N-({2-[(2-fluorobenzyl)oxy]naphthalen-1-yl}methyl)-3-(1H-imidazol-1-yl)propan-1-amine](/img/structure/B15153807.png)
N-({2-[(2-fluorobenzyl)oxy]naphthalen-1-yl}methyl)-3-(1H-imidazol-1-yl)propan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “({2-[(2-FLUOROPHENYL)METHOXY]NAPHTHALEN-1-YL}METHYL)[3-(IMIDAZOL-1-YL)PROPYL]AMINE” is a complex organic molecule that features a combination of fluorophenyl, naphthalene, and imidazole moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “({2-[(2-FLUOROPHENYL)METHOXY]NAPHTHALEN-1-YL}METHYL)[3-(IMIDAZOL-1-YL)PROPYL]AMINE” typically involves multi-step organic reactions. One common approach is to start with the naphthalene derivative, which undergoes a series of functional group transformations to introduce the fluorophenyl and imidazole groups. Key steps may include:
Nucleophilic substitution: to introduce the fluorophenyl group.
Etherification: to attach the methoxy group to the naphthalene ring.
Alkylation: to link the imidazole moiety via a propyl chain.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
The compound “({2-[(2-FLUOROPHENYL)METHOXY]NAPHTHALEN-1-YL}METHYL)[3-(IMIDAZOL-1-YL)PROPYL]AMINE” can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: The fluorophenyl group can be reduced to a phenyl group.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Formation of imidazole N-oxide derivatives.
Reduction: Conversion to phenyl derivatives.
Substitution: Introduction of various functional groups replacing the methoxy group.
Wissenschaftliche Forschungsanwendungen
The compound has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of “({2-[(2-FLUOROPHENYL)METHOXY]NAPHTHALEN-1-YL}METHYL)[3-(IMIDAZOL-1-YL)PROPYL]AMINE” involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzyme active sites, modulating their activity. The fluorophenyl and naphthalene moieties contribute to the compound’s overall binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- ({2-[(2-CHLOROPHENYL)METHOXY]NAPHTHALEN-1-YL}METHYL)[3-(IMIDAZOL-1-YL)PROPYL]AMINE
- ({2-[(2-BROMOPHENYL)METHOXY]NAPHTHALEN-1-YL}METHYL)[3-(IMIDAZOL-1-YL)PROPYL]AMINE
Uniqueness
The presence of the fluorophenyl group in “({2-[(2-FLUOROPHENYL)METHOXY]NAPHTHALEN-1-YL}METHYL)[3-(IMIDAZOL-1-YL)PROPYL]AMINE” imparts unique electronic properties, enhancing its binding affinity and specificity compared to its chloro- and bromo- counterparts. This makes it a valuable compound for specific applications in medicinal chemistry and materials science.
Eigenschaften
Molekularformel |
C24H24FN3O |
|---|---|
Molekulargewicht |
389.5 g/mol |
IUPAC-Name |
N-[[2-[(2-fluorophenyl)methoxy]naphthalen-1-yl]methyl]-3-imidazol-1-ylpropan-1-amine |
InChI |
InChI=1S/C24H24FN3O/c25-23-9-4-2-7-20(23)17-29-24-11-10-19-6-1-3-8-21(19)22(24)16-26-12-5-14-28-15-13-27-18-28/h1-4,6-11,13,15,18,26H,5,12,14,16-17H2 |
InChI-Schlüssel |
ZKWDXBALDXLAME-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC(=C2CNCCCN3C=CN=C3)OCC4=CC=CC=C4F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-3-nitrobenzamide](/img/structure/B15153743.png)
![Ethyl 3-{[(3-methylphenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B15153749.png)
![5-[(2-chloro-6-fluorobenzyl)oxy]-2-[4-(2-methoxyphenyl)-1H-pyrazol-3-yl]phenol](/img/structure/B15153754.png)
![N-(4-ethylphenyl)-3-oxo-2,3-dihydro[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B15153763.png)
![4-(2,4-dimethoxyphenyl)-3-hydroxy-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B15153775.png)
![{[4-({[(2,4-Dichlorobenzyl)sulfanyl]acetyl}amino)phenyl]sulfanyl}acetic acid](/img/structure/B15153779.png)
![2-(Benzylsulfanyl)-5,7-dimethylpyrido[2,3-d]pyrimidin-4-ol](/img/structure/B15153787.png)
![Methyl 3-{[(3-methoxynaphthalen-2-yl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B15153788.png)

![2,4-dichloro-N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide](/img/structure/B15153792.png)
![2-Benzyl-5-ethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B15153799.png)
![Ethyl 3-{[(4-methylphenoxy)acetyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B15153816.png)
